The compound (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol is a phenolic derivative with the molecular formula and a molecular weight of approximately 210.27 g/mol. This compound features a chiral center, making it exist in two enantiomeric forms: (s)- and (r)-. The (s)-isomer is characterized by the presence of an amino group and a hydroxyethyl side chain, which contribute to its potential biological activities. The compound is also known by its CAS number, 1213551-65-5, and is structurally related to other dimethylaminomethylphenols, which are important in various chemical applications.
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Research indicates that compounds similar to (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol exhibit a range of biological activities:
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol typically involves:
Specific synthetic routes may vary based on the desired yield and purity of the final product.
The compound has several applications across different fields:
Interaction studies on this compound focus on its behavior when interacting with biological systems:
Such studies are crucial for assessing the viability of this compound in therapeutic applications.
Several compounds share structural similarities with (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol, including:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol | 1824331-65-8 | C11H18N2O2 | Similar structure without chirality |
(r)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol | 1213194-30-9 | C11H18N2O2 | Enantiomer with potentially different biological activity |
2-((Dimethylamino)methyl)phenol | 120-65-0 | C9H13NO | Lacks hydroxyethyl functionality but shares dimethylaminomethyl group |
The unique feature of (s)-4-(1-Amino-2-hydroxyethyl)-2-((dimethylamino)methyl)phenol lies in its specific chiral configuration and functional groups that contribute to its distinct biological activities compared to its analogs. This chirality may influence its interaction with biological targets, making it an interesting subject for further research in medicinal chemistry.